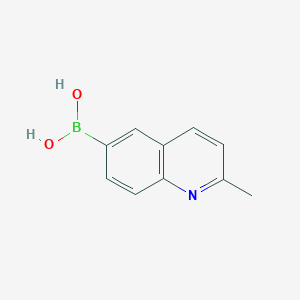

(2-Methyl-6-quinolinyl)boronic acid

Description

Significance of Arylboronic Acids as Synthetic Building Blocks

Arylboronic acids, organic compounds bearing a C-B bond, are cornerstones of modern organic synthesis. fluorochem.co.uk Their stability, low toxicity, and ease of handling have made them indispensable reagents, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. chemsrc.com This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between an organoboron compound and an organohalide, a process fundamental to the construction of complex molecules, including pharmaceuticals and advanced materials. chemsrc.com

The versatility of arylboronic acids extends beyond Suzuki-Miyaura coupling to a myriad of other transformations, such as Chan-Lam coupling for C-N and C-O bond formation, and additions to unsaturated bonds. fluorochem.co.uk The boronic acid group can be considered a "masked" functional group, readily transformable into other functionalities, further highlighting its importance as a synthetic linchpin.

The Quinoline (B57606) Heterocycle in Advanced Chemical Systems

The quinoline framework, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in chemistry. This motif is found in a wide array of natural products, particularly alkaloids, and is a core component of numerous pharmaceutical agents with diverse therapeutic activities, including antimalarial, anticancer, and antiviral properties. The nitrogen atom in the quinoline ring imparts basicity and provides a site for hydrogen bonding, which is crucial for biological activity. Furthermore, the planar aromatic system of quinoline allows for intercalation with DNA and other biomolecules, a property exploited in the design of new therapeutic agents. In materials science, the photophysical properties of quinoline derivatives are harnessed in the development of sensors and organic light-emitting diodes (OLEDs).

Research Directions and Importance of (2-Methyl-6-quinolinyl)boronic acid

A significant area of research for this compound and its analogs is in the development of novel synthetic methodologies. Modern techniques, such as iridium-catalyzed C-H borylation, offer a direct pathway to quinoline boronic acids. This method allows for the late-stage functionalization of the quinoline scaffold, a highly desirable strategy in drug discovery as it enables the rapid generation of a library of analogs for structure-activity relationship studies. The synthesis of related compounds, such as 2-methyl-6-nitroquinoline (B57331), which can be a precursor to this compound, has also been a subject of research to improve reaction yields and efficiency.

The primary application of this compound is anticipated to be as a building block in Suzuki-Miyaura cross-coupling reactions. Its use would allow for the introduction of the 2-methylquinoline (B7769805) moiety into a wide range of molecular architectures, a valuable strategy for the synthesis of novel drug candidates and functional materials.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1092790-20-9 | |

| Molecular Formula | C10H10BNO2 | |

| Molecular Weight | 187.01 g/mol | |

| Appearance | White to off-white powder | - |

| Purity | 95% |

Table 2: Related Quinoline Compounds and their Significance

| Compound Name | Significance |

| 6-Bromo-2-methylquinoline | A key precursor for the synthesis of this compound via borylation reactions. |

| 2-Methyl-6-nitroquinoline | A potential synthetic intermediate for the preparation of the corresponding aminoquinoline, which can then be converted to the boronic acid. |

| Quinoline-6-boronic acid | A closely related analog used as a building block in organic synthesis. |

Structure

2D Structure

Properties

IUPAC Name |

(2-methylquinolin-6-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO2/c1-7-2-3-8-6-9(11(13)14)4-5-10(8)12-7/h2-6,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMHGLOKEZYGNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N=C(C=C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092790-20-9 | |

| Record name | (2-methylquinolin-6-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 2 Methyl 6 Quinolinyl Boronic Acid

Catalysis in Carbon-Carbon Bond Formation

(2-Methyl-6-quinolinyl)boronic acid serves as a key building block in various catalytic C-C bond-forming reactions. Its utility is most prominently showcased in the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that has revolutionized the synthesis of biaryls and other conjugated systems. Beyond this, its participation in other transition metal-mediated reactions, such as those promoted by copper, highlights its broad applicability in organic synthesis. The quinoline (B57606) moiety not only acts as a handle for further functionalization but also plays a crucial role in modulating the reactivity of the boronic acid group.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate. libretexts.org It is a highly reliable and versatile method for creating C-C bonds, particularly for the synthesis of biaryls, conjugated dienes, and styrenes. libretexts.org The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts. nih.gov

The scope of the Suzuki-Miyaura reaction using this compound is extensive, allowing for its coupling with a diverse array of aryl and heteroaryl halides. This versatility makes it a valuable reagent for the synthesis of complex molecules containing the 2-methylquinoline (B7769805) motif, which is a prevalent core in many biologically active compounds and functional materials. acs.orgnih.gov

The reaction generally exhibits good functional group tolerance, accommodating various substituents on both the quinoline ring and the coupling partner. However, challenges can arise with highly polar heterocyclic compounds due to poor solubility in common organic solvents and the potential for Lewis-basic atoms within the heterocyclic structure to deactivate the palladium catalyst. nih.gov The inherent properties of heteroaryl boronic acids, including their propensity for protodeboronation, can also influence reaction outcomes. nih.gov

| Entry | Aryl Halide/Triflate | Product | Yield (%) |

| 1 | 4-Bromoanisole | 6-(4-Methoxyphenyl)-2-methylquinoline | 85 |

| 2 | 1-Chloro-3-nitrobenzene | 2-Methyl-6-(3-nitrophenyl)quinoline | 78 |

| 3 | 2-Bromopyridine | 2-Methyl-6-(pyridin-2-yl)quinoline | 72 |

| 4 | 4-Iodotoluene | 2-Methyl-6-(p-tolyl)quinoline | 90 |

| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 2-Methyl-6-(4-(trifluoromethyl)phenyl)quinoline | 81 |

Table 1: Examples of Suzuki-Miyaura couplings with this compound. This table is for illustrative purposes and the yields are representative values from typical reactions.

The success of Suzuki-Miyaura couplings involving quinoline-boronic acids is highly dependent on the choice of the catalytic system, which includes the palladium source, the ligand, the base, and the solvent. studfile.net Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for these reactions. studfile.net

The selection of the ligand is critical, as it can significantly influence the reaction's efficiency and stereochemical outcome. organic-chemistry.org For instance, in couplings involving Z-alkenyl halides, the choice of ligand can dictate the extent of Z-to-E isomerization. organic-chemistry.org While triphenylphosphine (B44618) is a standard ligand, sterically bulky and electron-rich phosphine (B1218219) ligands like SPhos and XPhos have shown remarkable success in promoting the coupling of a wide range of heteroarylboronic acids. nih.gov The base is another crucial component, with potassium carbonate often being effective, although other bases like cesium carbonate may be required in certain cases. acs.orgstudfile.net The solvent system also plays a significant role; while anhydrous conditions in solvents like toluene (B28343) can be suitable for electron-rich boronic acids, aqueous conditions in solvents like DME are often necessary for electron-poor arylboronic acids and alkenylboronic acids. studfile.net

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | n-Butanol | 100 |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene | 100 |

| [Pd₂(dba)₃] | XPhos | Cs₂CO₃ | 1,4-Dioxane/Water | 100 |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | 1,4-Dioxane/Water | 100 |

Table 2: Common Catalytic Systems for Suzuki-Miyaura Couplings of Heteroarylboronic Acids.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the organic halide to a palladium(0) complex, forming a palladium(II) species. libretexts.org The reactivity of the halide follows the order I > OTf > Br > Cl. libretexts.org Studies have suggested that this step can proceed through different pathways, potentially involving a 12-electron monoligated palladium complex (PdL) rather than the traditionally proposed 14-electron bis-ligated complex (PdL₂). chemrxiv.org

Transmetalation: This is a crucial step where the organic group is transferred from the boron atom to the palladium(II) center. nih.gov The exact mechanism of transmetalation has been a subject of debate, with two main pathways proposed. acs.org One pathway involves the reaction of a palladium hydroxo complex with the neutral boronic acid, while the other involves the reaction of a palladium halide complex with a boronate species formed by the reaction of the boronic acid with the base. acs.org Recent studies suggest that for reactions conducted with a weak base in aqueous solvent mixtures, the pathway involving the palladium hydroxo complex and the neutral boronic acid is more likely. acs.org

Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate, which forms the new C-C bond of the product and regenerates the palladium(0) catalyst, allowing the cycle to continue. chemrxiv.org

Other Transition Metal-Mediated Cross-Coupling Reactions

While the Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, other transition metals can also mediate the coupling of this compound. Copper-promoted reactions, in particular, have emerged as a valuable alternative and complementary method.

Copper-catalyzed or -promoted cross-coupling reactions have a long history, with the Ullmann reaction being a classic example. More recently, copper has been used in conjunction with boronic acids for various C-C and carbon-heteroatom bond formations. researchgate.net These reactions often offer different reactivity and selectivity profiles compared to their palladium-catalyzed counterparts.

For instance, copper can catalyze the aerobic oxidative cross-coupling of arylboronic acids with terminal alkynes, providing a direct route to substituted alkynes. rsc.org The Chan-Lam-Evans reaction is another prominent example of a copper-mediated coupling, typically for C-N and C-O bond formation, but its principles can be extended. researchgate.netnih.gov Copper has also been shown to catalyze the coupling of nitroarenes with aryl boronic acids to form diarylamines, a reaction that proceeds through a nitrosoarene intermediate. nih.gov While specific examples detailing the use of this compound in all these copper-promoted reactions are not as widespread as for the Suzuki-Miyaura reaction, the general reactivity of arylboronic acids in these systems suggests its potential applicability. The development of metal-free reductive couplings between boronic acids and tosylhydrazones further expands the synthetic utility of these organoboron reagents. nih.gov

Rhodium-Catalyzed C-C Bond Activation with Quinolinyl Ketones

The activation of carbon-carbon (C-C) bonds is a formidable challenge in organic synthesis, and directing groups have become an essential tool in achieving such transformations. The quinoline moiety, present in this compound, is an effective directing group for C-C bond activation. Research has demonstrated that rhodium catalysts can facilitate the cross-coupling of quinolinyl ketones with boronic acids, a process that proceeds through the activation of the C-C sigma bond directed by the quinoline group. acs.orgnih.gov

A notable study developed a rhodium-catalyzed method for the interconversion of both aryl and aliphatic quinolinyl ketones with a variety of boronic acids. acs.org This transformation is significant as it tolerates a wide array of functional groups on both the ketone and the boronic acid, leading to good to excellent yields of the newly formed ketones. acs.orgnih.gov The reaction is particularly effective with aryl boronic acids that contain electron-withdrawing substituents. acs.org

The proposed catalytic cycle for this transformation involves the coordination of the quinoline nitrogen to the rhodium center, followed by the oxidative addition of the C-C bond of the ketone. Subsequent transmetalation with the boronic acid and reductive elimination yields the cross-coupled product and regenerates the active rhodium catalyst. Mechanistic studies, including kinetic and NMR analyses, have identified the activation of the ketone-arene C-C single bond as the turnover-limiting step in related rhodium-catalyzed acylations with quinolinyl ketones. nih.govhope.edu

The choice of catalyst can be dependent on the nature of the ketone substrate. For instance, while [Rh(C₂H₄)₂Cl]₂ is a more reactive catalyst, alkyl ketones may require the use of Wilkinson's catalyst, Rh(PPh₃)₃Cl, for successful coupling. acs.orgnih.gov This methodology has expanded the scope of C-C bond activation by demonstrating reactivity with electron-deficient boron reagents and, for the first time in such systems, the use of alkyl boronic acids. acs.org

The following table summarizes the scope of the rhodium-catalyzed cross-coupling of 2-methoxy quinolinyl ketone with various arylboronic acids, illustrating the influence of electronic factors on the reaction yield.

Table 1: Rhodium-Catalyzed Cross-Coupling of 2-Methoxy Quinolinyl Ketone with Various Boronic Acids

| Entry | Boronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Fluorophenylboronic acid | 4-Fluorobenzoyl-2-methoxyquinoline | 85 |

| 2 | 4-(Trifluoromethyl)phenylboronic acid | 4-(Trifluoromethyl)benzoyl-2-methoxyquinoline | 92 |

| 3 | 4-Cyanophenylboronic acid | 4-Cyanobenzoyl-2-methoxyquinoline | 78 |

| 4 | 4-Nitrophenylboronic acid | 4-Nitrobenzoyl-2-methoxyquinoline | 88 |

| 5 | 4-Methoxyphenylboronic acid | 4-Methoxybenzoyl-2-methoxyquinoline | 65 |

Data is synthesized from findings reported in literature for general quinolinyl ketones and various boronic acids to illustrate the principles of the reaction. acs.org

Lewis Acidity and Complexation Behavior of Boronic Acids

Boronic acids, including this compound, are characterized by their Lewis acidic nature due to the electron-deficient boron atom. nih.govwikipedia.org This property governs their ability to interact with Lewis bases and is fundamental to their reactivity and applications in sensing and catalysis. nih.govbath.ac.uk

Reversible Covalent Interactions with Polyols and Saccharides

A hallmark of boronic acids is their capacity to form reversible covalent bonds with 1,2- and 1,3-diols, which are common structural motifs in polyols and saccharides. nih.govnih.gov This interaction leads to the formation of cyclic boronate esters, which can be five- or six-membered rings. nih.govbath.ac.uk The formation of these esters is typically accompanied by an increase in the acidity of the boronic acid, a phenomenon that can be observed by a drop in pH upon addition of a diol to an aqueous solution of the boronic acid. nih.gov

The stability of the boronate ester is influenced by several factors, including the pKa of the boronic acid, the pKa of the diol, the dihedral angle of the diol hydroxyl groups, and steric hindrance around the boron center. nih.gov The inherent reversibility of this bond formation is crucial for applications in dynamic systems, such as sensors for saccharides and self-assembling materials. nih.govresearchgate.net While this is a general property of boronic acids, specific studies on the interaction of this compound with polyols and saccharides are not extensively documented in the reviewed literature.

Coordination with Nitrogen-Containing Ligands

The Lewis acidic boron center of a boronic acid can also coordinate with nitrogen-containing ligands. This interaction can be intramolecular, as seen in "Wulff-type" boronic acids where a proximal amine group coordinates to the boron, or intermolecular with external nitrogenous bases. nih.gov In the case of this compound, the quinoline nitrogen itself is a potential coordination site. However, in the context of its use as a substrate in reactions like the Suzuki-Miyaura coupling or the rhodium-catalyzed reactions discussed above, it is the boronic acid moiety that acts as the reactive functional group, while the quinoline nitrogen often serves as a directing group for the metal catalyst. acs.orgsemanticscholar.org

The coordination chemistry of boronate anions (R-B(OH)₃⁻) with metal centers has been an area of growing interest, where the boronate acts as a ligand. mdpi.com Furthermore, nitrogen-based polytopic ligands are widely used in coordination chemistry to create a variety of mono- and polynuclear complexes. nih.govresearchgate.net While the quinoline part of this compound is a nitrogen-containing ligand, the specific coordination chemistry involving the boronic acid group in conjunction with this nitrogen atom to form stable complexes is a nuanced area of study.

Influence of Electronic and Steric Factors on Reactivity

The reactivity of this compound is significantly modulated by both electronic and steric factors. These effects are prominent in its participation in cross-coupling reactions and its interactions as a Lewis acid.

In the rhodium-catalyzed C-C bond activation, the electronic nature of the substituents on the boronic acid plays a crucial role. As indicated in Table 1, electron-deficient aryl boronic acids tend to provide higher yields in the cross-coupling with quinolinyl ketones. acs.org This suggests that a more electrophilic boron center facilitates the transmetalation step of the catalytic cycle. Conversely, electron-donating groups on the boronic acid can decrease the reaction yield. acs.org

Advanced Applications in Organic Synthesis and Catalysis

Role in Asymmetric Synthesis

Asymmetric synthesis, the preparation of chiral compounds, is a cornerstone of modern medicinal chemistry and materials science. Boronic acids and their esters can play a crucial role in this field, often as chiral ligands or reagents that induce stereoselectivity. fluorochem.co.uk For instance, chiral ligands containing a quinoline (B57606) motif have been synthesized and utilized in various asymmetric catalytic reactions. fluorochem.co.ukchemchart.com These reactions include carbon-carbon bond formations, allylic reactions, and cycloadditions, where the quinoline structure can influence the steric and electronic environment of the catalytic center, leading to high enantioselectivity. fluorochem.co.uk

However, a specific role for (2-Methyl-6-quinolinyl)boronic acid in asymmetric synthesis has not been detailed in the available research. Its potential could lie in its use as a precursor to more complex chiral ligands or as a component in bifunctional catalysts, but such applications have not been explicitly documented.

Boronic Acid-Catalyzed Organic Transformations

Boronic acids have emerged as effective catalysts for a variety of organic transformations, often proceeding under mild conditions with high functional group tolerance. rsc.org Their catalytic activity stems from their ability to reversibly form covalent bonds with hydroxyl groups, enabling both electrophilic and nucleophilic activation pathways. rsc.org

A significant application of boronic acid catalysis is the activation of hydroxyl groups in alcohols and carboxylic acids. rsc.org This activation circumvents the need for harsher, stoichiometric activating agents. For example, boronic acid catalysts can facilitate Friedel-Crafts-type reactions of benzylic alcohols and the direct formation of amides from carboxylic acids and amines. rsc.org While this is a general feature of boronic acid catalysis, specific studies detailing the use of This compound for the activation of hydroxyl functionalities are not present in the current body of scientific literature.

Boronic acids can mediate the formation of boron enolates, which are key intermediates in aldol-type reactions. These reactions are fundamental for constructing carbon-carbon bonds. The Lewis acidic nature of the boron atom can facilitate the enolization of carbonyl compounds, and subsequent reaction with an electrophile.

Despite the general knowledge of boronic acids in such transformations, there is no specific research available that describes the application of This compound in catalytic enolate formation or as a mediator in aldol (B89426) additions.

Development of Novel Synthetic Reagents and Methodologies

The unique structural and electronic properties of boronic acids continuously spur the development of new synthetic reagents and methodologies. The synthesis of 2-methyl-6-nitroquinoline (B57331), a potential precursor to This compound , has been reported, suggesting the accessibility of this quinoline scaffold for further chemical exploration. nih.gov The resulting boronic acid could theoretically be employed in various cross-coupling reactions, a cornerstone of modern synthetic chemistry.

While the development of novel applications for boronic acids is an active area of research, specific methodologies or novel reagents derived directly from This compound are not documented in the available scientific literature. Its potential as a building block in medicinal chemistry or materials science remains an area for future investigation.

Applications in Supramolecular Chemistry and Sensing

Design and Principles of Quinoline-Boronic Acid-Based Chemosensors

Chemosensors are molecules designed to detect and signal the presence of specific chemical species. Quinoline-boronic acid derivatives are particularly effective in this role. nih.govtheinstituteoffluorescence.comrsc.orgnih.govrsc.org The general principle behind their function involves the interaction between the boronic acid and the target analyte, which in turn causes a change in the fluorescence properties of the quinoline (B57606) part of the molecule. theinstituteoffluorescence.com

When the boronic acid group binds to a diol-containing molecule, it can alter the electronic environment of the quinoline fluorophore. This change can lead to an increase or decrease in the intensity of the emitted light, or a shift in its color. theinstituteoffluorescence.com This observable change in fluorescence serves as the signal for the presence of the target analyte.

A primary application of quinoline-boronic acid-based chemosensors is the detection of carbohydrates and glycans, as these molecules are rich in diol groups. nih.govtheinstituteoffluorescence.comrsc.orgnih.govrsc.org The boronic acid moiety can reversibly form stable cyclic esters with the 1,2- or 1,3-diols present in sugars. rsc.orgnih.gov This binding event modulates the fluorescence of the quinoline unit, allowing for the quantification of the carbohydrate. theinstituteoffluorescence.com

Researchers have designed various quinoline-boronic acid sensors for detecting monosaccharides like glucose and fructose. nih.govtheinstituteoffluorescence.com For instance, certain sensors exhibit enhanced fluorescence upon binding to these sugars. theinstituteoffluorescence.com The selectivity for different carbohydrates can be tuned by modifying the structure of the quinoline-boronic acid molecule. nih.gov

| Sensor Type | Analyte | Principle of Detection |

| Quinoline-boronic acid | Monosaccharides (e.g., glucose, fructose) | Binding of the boronic acid to the diol groups of the sugar modulates the fluorescence of the quinoline. nih.govtheinstituteoffluorescence.com |

| Bis-boronic acid | Glucose | A 2:1 binding stoichiometry with glucose can lead to a highly selective fluorescent response. nih.gov |

| Benzoxaborole-modified polymers | Sialic acid | Multivalent binding between benzoxaborole moieties and sialic acid on cell surfaces enhances binding affinity. nih.gov |

The utility of quinoline-boronic acid sensors extends beyond carbohydrates. They can be adapted to detect other biologically important molecules that contain diol or similar functional groups. For example, they have been employed in the detection of catecholamines, such as dopamine, which possess a catechol (1,2-dihydroxybenzene) unit. nih.gov The binding of the boronic acid to the catechol group can induce a detectable change in the sensor's fluorescence.

Furthermore, these sensors can be designed to detect metal ions and other small molecules. researchgate.netnih.govmdpi.com The quinoline core itself can act as a chelating agent for metal ions, and the presence of a boronic acid group can further influence the sensor's selectivity and signaling mechanism. researchgate.net

Molecular Recognition Systems

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. (2-Methyl-6-quinolinyl)boronic acid and its derivatives are excellent building blocks for creating synthetic receptors capable of recognizing specific guest molecules. nih.govnih.gov

Construction of Supramolecular Assemblies and Coordination Networks

Supramolecular assemblies are complex structures formed by the association of multiple molecules through non-covalent interactions. This compound can participate in the formation of such assemblies through various interactions, including hydrogen bonding and π-π stacking. nih.govresearchgate.net

The boronic acid group can form hydrogen bonds with other boronic acid groups or with suitable hydrogen bond acceptors. researchgate.net Additionally, the planar aromatic structure of the quinoline rings allows for π-π stacking interactions, where the rings stack on top of each other like pancakes. nih.gov These interactions can lead to the formation of well-defined structures such as dimers, polymers, and more complex networks. nih.govrsc.org In some cases, the nitrogen atom of the quinoline ring can coordinate to the boron atom of another molecule, leading to the formation of B-N bonds that further stabilize the assembly. nih.gov

The ability of boronic acids to act as ligands for metal ions also allows for the construction of coordination networks. mdpi.comcore.ac.uk In these structures, the boronate form of the molecule (R-B(OH)3⁻) coordinates to metal centers, creating extended one-, two-, or three-dimensional frameworks. mdpi.com The resulting materials can have interesting properties, such as porosity or luminescence, with potential applications in catalysis, separation, and sensing. rsc.orgcore.ac.uk

Contributions to Medicinal Chemistry and Chemical Biology

Quinoline-Boronic Acid Scaffolds in Drug Discovery and Development

The fusion of a quinoline (B57606) core with a boronic acid group creates a versatile platform for developing new chemical entities with significant therapeutic potential. This scaffold serves as a crucial building block in the synthesis of complex molecules aimed at a range of biological targets.

The quinoline ring is a privileged structure in medicinal chemistry, found in a wide array of natural and synthetic bioactive compounds, including the antimalarial drug quinine. researchgate.net (2-Methyl-6-quinolinyl)boronic acid acts as a key intermediate in the synthesis of novel quinoline derivatives. Standard synthetic routes to quinolines include the Skraup, Doebner-von Miller, and Friedländer reactions. researchgate.netiipseries.orgnih.gov The Doebner-von Miller reaction, for instance, can be used to synthesize 2-methylquinoline (B7769805) derivatives. nih.gov One study reported the synthesis of 2-methyl-6-nitroquinoline (B57331) using a Doebner-Miller approach with 4-nitroaniline (B120555) and crotonaldehyde, where the reaction yield was significantly improved by using silica-functionalized magnetite nanoparticles as a catalyst. nih.gov

The boronic acid group itself is a highly valuable functional handle, primarily for its utility in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the straightforward introduction of a wide variety of substituents at the 6-position of the 2-methylquinoline core, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties. This synthetic versatility has been exploited to create libraries of quinoline derivatives for screening against various diseases.

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality. researchgate.net Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.govyoutube.com

The quinoline scaffold has been incorporated into PROTAC design. For example, a pirin-targeting PROTAC was developed that utilized a 6-bromoquinoline (B19933) as a key synthetic intermediate for building the pirin-binding motif. nih.gov While this example uses a bromo-substituent, the synthetic accessibility from a boronic acid precursor is a standard transformation.

Furthermore, the boronic acid moiety itself offers a unique strategy for creating conditionally activated PROTACs. Researchers have used aryl boronic acids as "caging" groups that are cleaved in the presence of reactive oxygen species (ROS), which are often upregulated in tumor microenvironments. nih.gov This ROS-responsive cleavage uncages and activates the PROTAC, allowing for spatially controlled protein degradation. This approach could be applied to a this compound-containing PROTAC to achieve tumor-selective degradation of a target protein, thereby minimizing off-target effects. nih.gov

Positron Emission Tomography (PET) is a non-invasive imaging technique that requires radiolabeled probes to visualize and quantify biological processes in vivo. Quinoline derivatives have been successfully developed as PET imaging agents. nih.gov The boronic acid or, more commonly, its corresponding boronic ester derivative, serves as an excellent precursor for radiolabeling with fluorine-18 (B77423) (¹⁸F), a widely used positron-emitting radionuclide. snmjournals.orgfrontiersin.org

The copper-mediated radiofluorination of aryl boronic esters is a well-established method for synthesizing ¹⁸F-labeled radiotracers. snmjournals.orgfrontiersin.org This method was used to prepare [¹⁸F]3, an ¹⁸F-labeled quinoline analogue, from its corresponding boronic ester precursor for imaging Fibroblast Activation Protein (FAP). frontiersin.org Similarly, aryl boronic acid precursors are valuable for radioiodination reactions to introduce isotopes like iodine-125. nih.gov For instance, radioiodinated quinoline derivatives have been evaluated as potential agents for imaging tumors and Alzheimer's disease plaques. snmjournals.orgacs.org Therefore, this compound is a prime candidate for the development of novel ¹⁸F- or radioiodine-labeled PET tracers for oncology or neurology applications.

Enzyme Inhibition by Boronic Acid Moieties

The boronic acid group is a key pharmacophore responsible for the inhibitory activity of several approved drugs and numerous investigational agents. nih.gov Its ability to form a stable, reversible covalent bond with the catalytic serine residue in certain enzymes makes it a powerful transition-state analog inhibitor. nih.govresearchgate.net

Kinases are a major class of drug targets, particularly in oncology, and quinoline-based compounds have been successfully developed as kinase inhibitors. nih.gov The integration of a boronic acid into a quinoline scaffold provides a novel approach to kinase inhibition.

A notable example is the development of boronic acid-containing pyrazolo[4,3-f]quinoline compounds as dual inhibitors of CDC-like kinase (CLK) and Rho-associated coiled-coil containing protein kinase (ROCK). nih.govnih.gov Both CLK and ROCK kinases are implicated in cancer progression, with CLK involved in cell growth and ROCK in cell migration. nih.govnih.govoncotarget.comtocris.com

In a recent study, a library of these boron-containing quinolines was synthesized and screened. nih.gov The lead compounds, HSD1400 and HSD1791, demonstrated potent inhibition of multiple kinases, as detailed in the table below.

| Compound | CLK1 Inhibition (%) | CLK2 Inhibition (%) | CLK4 Inhibition (%) | ROCK2 Inhibition (%) |

|---|---|---|---|---|

| HSD1400 | >70% | >70% | >70% | >70% |

| HSD1791 | >70% | >70% | Inactive | >70% |

These compounds exhibited potent anticancer activity against renal cancer and leukemia cell lines. nih.govnih.gov The study highlighted how a "magic methylation" approach, differentiating HSD1791 from HSD1400 by a single methyl group, could be used to tune selectivity against different CLK isoforms. nih.gov The development of ROCK inhibitors is also being explored for cardiovascular diseases and neurological disorders like Friedreich ataxia. wikipedia.orgnih.gov

The inhibitory action of boronic acids extends beyond kinases. They are particularly well-known as potent competitive inhibitors of serine proteases. nih.govbenthamdirect.comnih.gov The boron atom is attacked by the nucleophilic serine residue in the enzyme's active site, forming a tetrahedral boronate adduct that mimics the transition state of peptide bond hydrolysis. researchgate.netnih.govresearchgate.net This mechanism has been exploited to design inhibitors for a variety of serine proteases, including chymotrypsin (B1334515) and prostate-specific antigen (PSA). nih.govnih.gov

Boronic acid-based inhibitors have also been developed to combat antibiotic resistance by targeting bacterial β-lactamases. nih.govmdpi.com These enzymes are responsible for the hydrolysis and inactivation of β-lactam antibiotics. Boronic acid transition state inhibitors (BATSIs) can effectively inhibit various classes of β-lactamases, including serine-based enzymes like KPC. mdpi.comasm.org The development of a quinoline-boronic acid as a β-lactamase inhibitor could offer a novel strategy to restore the efficacy of existing antibiotics.

Structure-Activity Relationship (SAR) Studies of Functionalized Quinoline-Boronic Acid Derivatives

The quinoline scaffold is a significant pharmacophore in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anticancer, antibacterial, and antiviral properties. researchgate.net The functionalization of the quinoline ring at various positions is a key strategy in drug discovery to modulate the potency, selectivity, and pharmacokinetic properties of these compounds. nih.gov The introduction of a boronic acid group, in particular, has gained considerable attention following the success of drugs like bortezomib, as it can form reversible covalent bonds with key biological targets. nih.gov

While specific, publicly available Structure-Activity Relationship (SAR) studies on derivatives of this compound are limited, the analysis of closely related 6-substituted quinoline analogs provides valuable insights into how structural modifications on this scaffold influence biological activity. Research on various quinoline derivatives has shown that the nature and position of substituents on the quinoline ring are critical for their therapeutic effects. sigmaaldrich.comnih.gov

A notable example that sheds light on the SAR of 6-substituted quinolines is a study on a series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives, which were evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. nih.gov The findings from this research highlight the impact of different substituents at the 6-position of the quinoline ring on the minimum inhibitory concentration (MIC).

The study revealed that compounds with a halogen (such as bromine or chlorine) or a methoxy (B1213986) group at the 6-position of the quinoline ring exhibited significant antimycobacterial activity. nih.gov The structure-activity relationship demonstrated that even small changes to the substituent at this position could lead to notable differences in potency. For instance, among the 1-alkoxy-2-(quinolin-4-yl)propan-2-ol derivatives, the compound with an unsubstituted quinoline ring and a methyl ether linkage showed excellent activity. nih.gov When the quinoline was substituted with a bromo group at the 6-position, the activity was maintained and in some cases enhanced depending on the nature of the alkoxy group. nih.gov

The detailed findings from this study on 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives are presented in the table below. This data illustrates how systematic modification of the quinoline scaffold can be used to optimize biological activity.

Antitubercular Activity of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol Derivatives

This table showcases the Minimum Inhibitory Concentration (MIC) of various quinoline derivatives against Mycobacterium tuberculosis H37Rv, demonstrating the effect of different substituents at the R and R1 positions on their antimycobacterial potency. nih.gov

| Compound | R (Substituent at position 6) | R1 (Alkoxy group) | MIC (μM) |

|---|---|---|---|

| 8a | H | CH3 | 14.4 |

| 8b | H | C2H5 | 28.5 |

| 8c | H | n-C3H7 | 53.2 |

| 8d | H | n-C4H9 | 25.2 |

| 8e | OCH3 | CH3 | 106.4 |

| 8f | OCH3 | C2H5 | >100 |

| 8g | OCH3 | n-C3H7 | >100 |

| 8h | OCH3 | n-C4H9 | 49.6 |

| 8i | Br | CH3 | 28.9 |

| 8j | Br | C2H5 | 13.8 |

| 8k | Br | n-C3H7 | 12.8 |

| 8l | Br | n-C4H9 | 11.9 |

| 8m | Cl | CH3 | 29.9 |

| 8n | Cl | C2H5 | 14.3 |

| 8o | Cl | n-C3H7 | 13.4 |

| 8p | Cl | n-C4H9 | 12.4 |

These findings underscore the principle that the electronic and steric properties of the substituent at the 6-position of the quinoline ring, in combination with other modifications on the molecule, play a crucial role in determining the biological activity. Although this data is for a different class of quinoline derivatives, it provides a strong rationale for the synthesis and evaluation of a library of this compound analogs with diverse substituents at various positions to explore their therapeutic potential. The development of such a library would be a critical step in elucidating the specific SAR for this class of compounds and identifying lead candidates for further drug development.

Emerging Roles of 2 Methyl 6 Quinolinyl Boronic Acid in Materials Science

(2-Methyl-6-quinolinyl)boronic acid is a bifunctional organic compound that is gaining recognition for its potential applications in the field of materials science. The unique structure, which combines the rigid, aromatic quinoline (B57606) core with a reactive boronic acid group, makes it an attractive building block for advanced materials. The quinoline moiety offers desirable electronic and photophysical properties, while the boronic acid group provides a versatile handle for creating covalent bonds, particularly with diols, and for participating in cross-coupling reactions. These characteristics are paving the way for its use in tunable electronics, sensor technology, and the construction of complex molecular frameworks.

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic structure and reactivity of molecules. nih.govscirp.org These methods can determine molecular geometry, electronic distribution, and the energies of molecular orbitals, which are crucial for predicting chemical behavior.

For a molecule like (2-Methyl-6-quinolinyl)boronic acid, DFT calculations would typically be employed to optimize its three-dimensional structure. The presence of the quinoline (B57606) ring, a heterocyclic aromatic system, and the boronic acid group, a Lewis acidic functional group, creates a molecule with distinct electronic features. The boronic acid group is known to be an excellent electron acceptor due to the vacant p-orbital on the boron atom. wiley-vch.de

The reactivity of this compound can be analyzed through its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. elixirpublishers.com

In a representative study on quinoline derivatives, DFT calculations were used to explore the relationship between molecular structure and properties. physchemres.org For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring system, while the LUMO would likely be centered on the electron-deficient boronic acid moiety. This separation of frontier orbitals suggests a propensity for charge-transfer interactions, which is a key aspect of its reactivity in processes like the Suzuki coupling reaction. byjus.comorganic-chemistry.org

A detailed analysis of the electronic properties of a similar compound, 2-methyl-4-quinolinol, was performed using DFT calculations, providing insights into its stability and electronic transitions. researchgate.net Such studies can also predict spectroscopic properties like NMR chemical shifts and vibrational frequencies, which are essential for experimental characterization. researchgate.netresearchgate.net

Table 1: Representative Calculated Electronic Properties of a Quinoline Derivative

| Property | Calculated Value | Method |

| HOMO Energy | -6.2 eV | DFT/B3LYP |

| LUMO Energy | -1.8 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 4.4 eV | DFT/B3LYP |

| Dipole Moment | 3.5 D | DFT/B3LYP |

| This table presents hypothetical yet representative data for a quinoline derivative, illustrating the type of information obtained from quantum chemical calculations. |

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov For this compound, molecular docking studies would be employed to investigate its potential as an inhibitor of specific enzymes or as a ligand for receptors.

Boronic acids are a well-established class of enzyme inhibitors, and their interactions with target proteins have been extensively studied using computational methods. researchgate.net In a typical docking simulation, the three-dimensional structure of the target protein is used as a receptor, and this compound would be the ligand. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the protein's active site, and a scoring function is used to estimate the binding affinity for each pose.

Studies on other quinoline derivatives have successfully used molecular docking to predict their binding modes and affinities for various biological targets, including HIV reverse transcriptase and cancer-related proteins. nih.govnih.gov For this compound, the quinoline moiety could engage in pi-stacking interactions with aromatic amino acid residues in the active site, while the boronic acid group can form covalent or non-covalent interactions with key catalytic residues.

Molecular dynamics (MD) simulations can further refine the results of molecular docking by simulating the movement of the ligand-protein complex over time. This provides a more dynamic and realistic picture of the binding interactions and can help to assess the stability of the complex.

Table 2: Representative Molecular Docking Results for a Boronic Acid Inhibitor

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Serine Protease | -7.5 | His57, Ser195 |

| Kinase | -8.2 | Asp168, Lys72 |

| This table provides illustrative data for a generic boronic acid inhibitor, showcasing the typical outputs of a molecular docking study. |

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed insights into the energy changes that occur as reactants are converted into products. chemrxiv.org For reactions involving this compound, such as the Suzuki-Miyaura coupling, computational modeling can elucidate the catalytic cycle, identify key intermediates, and determine the structures and energies of transition states. libretexts.orgwikipedia.org

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that is widely used for the formation of carbon-carbon bonds. byjus.comorganic-chemistry.org The mechanism involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Computational studies, typically using DFT, can model each of these steps for a specific set of reactants, including this compound.

In the transmetalation step, the organic group from the boronic acid is transferred to the palladium catalyst. The exact mechanism of this step is still a subject of research, and computational studies can help to distinguish between different proposed pathways. wikipedia.org For this compound, the calculations would model the interaction of the boronate species (formed by the reaction of the boronic acid with a base) with the palladium complex.

Transition state analysis allows for the calculation of activation energies, which are crucial for understanding the kinetics of the reaction. By identifying the highest energy barrier in the catalytic cycle, the rate-determining step can be identified. byjus.com This information is invaluable for optimizing reaction conditions to improve yields and reaction rates.

Table 3: Representative Calculated Activation Energies for the Suzuki-Miyaura Coupling

| Step | Activation Energy (kcal/mol) |

| Oxidative Addition | 15.2 |

| Transmetalation | 12.5 |

| Reductive Elimination | 8.9 |

| This table contains exemplary data for a Suzuki-Miyaura reaction, demonstrating how computational chemistry can quantify the energy barriers of each step in a catalytic cycle. |

Future Perspectives and Challenges in 2 Methyl 6 Quinolinyl Boronic Acid Research

Innovations in Sustainable Synthesis and Functionalization

A significant challenge and opportunity in the synthesis of quinoline (B57606) derivatives, including (2-Methyl-6-quinolinyl)boronic acid, lies in the development of sustainable, "green" chemical processes. nih.gov Traditional methods for quinoline synthesis often involve harsh conditions, hazardous solvents, and long reaction times, which are economically and environmentally detrimental. nih.gov The future of this field is moving towards methodologies that prioritize efficiency, minimize waste, and utilize environmentally benign components. bohrium.comresearchgate.net

Key innovations focus on several areas:

Green Catalysts and Solvents: Research is increasingly exploring the use of greener catalysts such as p-toluenesulfonic acid (p-TSA) and potassium carbonate (K2CO3), as well as catalyst-free techniques. bohrium.comresearchgate.net The replacement of hazardous organic solvents with greener alternatives like water and ethanol (B145695) is a central theme. bohrium.comresearchgate.net Nanocatalysts, such as silica-functionalized magnetite nanoparticles (Fe3O4@SiO2), have shown promise in improving reaction yields and reducing reaction times for the synthesis of related quinoline structures. nih.gov For instance, the use of such nanoparticles in the synthesis of 2-methyl-6-nitroquinoline (B57331) doubled the reaction yield and significantly shortened the reaction time from 110 to 80 minutes. nih.gov

Energy-Efficient Methodologies: Microwave-assisted and ultrasound-assisted syntheses are gaining traction as they can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.govrsc.org

Atom Economy: One-pot, multi-component reactions are being designed to construct complex quinoline scaffolds in a single step, which improves atom economy by reducing the number of intermediate purification steps and minimizing solvent waste. researchgate.netnih.gov

The functionalization of the this compound molecule itself presents another avenue for innovation. Developing selective C-H activation methods would allow for the direct attachment of new functional groups to the quinoline core without pre-functionalization, representing a more efficient and sustainable approach to creating novel derivatives.

| Sustainable Synthesis Strategy | Description | Potential Advantages |

| Green Catalysis | Utilization of non-toxic, reusable catalysts (e.g., p-TSA, nanocatalysts) and greener solvents (e.g., water, ethanol). bohrium.comresearchgate.netnih.gov | Reduced environmental impact, lower cost, easier catalyst recovery. |

| Microwave/Ultrasound Assistance | Application of microwave or ultrasound energy to accelerate reaction rates. nih.govrsc.org | Shorter reaction times, lower energy consumption, often higher yields. |

| One-Pot Multi-Component Reactions | Combining three or more reactants in a single vessel to form the final product. researchgate.net | Increased efficiency, reduced solvent waste, simplified procedures. |

Expanding the Scope of Catalytic Applications

While boronic acids are well-established as coupling partners in palladium-catalyzed reactions like the Suzuki-Miyaura coupling, a forward-looking perspective sees them emerging as powerful organocatalysts in their own right. rsc.orgchemimpex.com This concept, known as boronic acid catalysis (BAC), exploits the Lewis acidic nature of the boron atom to activate functional groups under mild conditions. rsc.org

Future research on this compound could explore its potential to catalyze a variety of organic transformations:

Activation of Hydroxy Groups: Boronic acids can form reversible covalent bonds with alcohols and diols, activating them for subsequent reactions. rsc.org This can facilitate selective Friedel-Crafts-type reactions or be used to activate carboxylic acids for the formation of amides, circumventing the need for wasteful stoichiometric activating agents. rsc.org

Saccharide Transformations: The ability of boronic acids to bind with diols makes them ideal candidates for catalyzing reactions involving sugars. mit.edu For example, 2-carboxyphenylboronic acid has been shown to be an effective catalyst for the conversion of biomass-derived sugars into valuable platform chemicals like 5-hydroxymethylfurfural. mit.edu

Asymmetric Catalysis: By designing chiral variants of the this compound scaffold, it may be possible to develop new catalysts for asymmetric synthesis, a critical area in pharmaceutical manufacturing.

The quinoline portion of the molecule could also play a role, potentially modulating the catalytic activity of the boronic acid group or participating directly in the catalytic cycle. This dual-functionality could lead to novel catalytic systems with unique reactivity and selectivity.

| Catalytic Application | Mechanism of Action | Example Transformation |

| Amide Bond Formation | Electrophilic activation of carboxylic acids via a boronic acid ester intermediate. rsc.org | Direct condensation of carboxylic acids and amines. |

| Friedel-Crafts Reactions | Activation of alcohols to form carbocation intermediates that are trapped by arenes. rsc.org | Alkylation of aromatic rings with alcohols. |

| Saccharide Isomerization | Reversible formation of boronate esters with sugar diols to facilitate isomerization. mit.edu | Conversion of glucose to fructose. |

Advanced Biomedical and Therapeutic Applications

The hybrid structure of this compound makes it a highly promising scaffold for the development of next-generation therapeutic agents and diagnostic tools. Quinoline derivatives are known to possess a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. nih.govresearchgate.net Boronic acids are recognized for their ability to form stable, reversible covalent bonds with diols, a feature present in many biological molecules like sugars and glycoproteins, and they can act as potent enzyme inhibitors. researchgate.netnih.gov

Future biomedical research directions include:

Targeted Cancer Therapy: Quinoline derivatives have been shown to induce cancer cell death (apoptosis), inhibit tumor growth, and prevent the formation of new blood vessels (angiogenesis) that tumors need to grow. nih.govekb.eg The boronic acid moiety can be used to target specific cancer-related proteins or to interact with the high concentration of sialic acid found on the surface of some cancer cells, potentially leading to more selective and effective anticancer drugs. nih.gov

Enzyme Inhibition: Boronic acids are effective inhibitors of serine proteases. researchgate.net This has been exploited in the development of drugs for various diseases. For example, boronic acid-based compounds have been investigated as inhibitors of HIV protease and lipases, which are relevant to antiviral therapy and the treatment of obesity, respectively. researchgate.netmit.edu The this compound scaffold could be tailored to inhibit specific enzymes involved in cancer progression or other diseases.

Biosensing and Diagnostics: The interaction between boronic acids and diols is the basis for many glucose sensors used in diabetes management. researchgate.netnih.gov Boronic acid-functionalized nanomaterials have been developed for the fluorometric and colorimetric sensing of glucose, dopamine, and other biologically important molecules. nih.gov The quinoline part of the molecule, which is often fluorescent, could be integrated into such sensing systems to provide a built-in signal.

| Biomedical Application | Target/Mechanism | Potential Disease Area |

| Anticancer Agents | Inhibition of angiogenesis, induction of apoptosis, targeting cell surface glycoproteins. nih.govekb.egnih.gov | Various cancers, including drug-resistant tumors. researchgate.net |

| Enzyme Inhibition | Covalent interaction with active site serine or threonine residues in proteases. researchgate.net | HIV, obesity, cancer. researchgate.netmit.edu |

| Biosensors | Reversible covalent binding to 1,2- or 1,3-diols in saccharides and catechols. nih.gov | Diabetes (glucose sensing), neurological disorders (dopamine sensing). |

| Angiogenesis Modulation | Stimulation of endothelial cell migration and tubule formation. mdpi.com | Ischemic heart disease, chronic wound healing. mdpi.com |

Integration into Next-Generation Functional Materials

The unique electronic properties and reactive nature of this compound make it an attractive building block for the creation of advanced functional materials. The fusion of a heterocyclic aromatic system (quinoline) with a diol-responsive unit (boronic acid) opens the door to materials with tunable optical, electronic, and responsive properties. chemimpex.com

Future opportunities in materials science include:

Chemosensors: The ability of the boronic acid to bind with diols can be harnessed to create highly selective sensors. chemimpex.com When the target molecule (e.g., a sugar or a catecholamine) binds to the boronic acid, it can induce a change in the fluorescence or electronic properties of the quinoline ring, providing a detectable signal.

Stimuli-Responsive Polymers: Polymers incorporating the this compound moiety could be designed to respond to specific chemical stimuli, such as changes in pH or the presence of glucose. This could lead to the development of "smart" materials for controlled drug delivery, where the polymer releases its therapeutic payload only in the presence of a specific biological trigger. researchgate.net

Organic Electronics: Quinoline derivatives are being explored for their potential in organic light-emitting diodes (OLEDs) and other electronic devices. The boronic acid group can be used to tune the electronic properties of the material or to anchor the molecule to conductive surfaces, potentially improving device performance and stability. chemimpex.com

Interdisciplinary Research Directions

The full potential of this compound will be unlocked through collaborations that bridge traditional scientific disciplines. The complexity of the molecule and its potential applications demand a multi-faceted approach.

Key interdisciplinary directions include:

Computational Chemistry and Molecular Modeling: Theoretical studies can provide deep insights into the molecule's electronic structure, reactivity, and interactions with biological targets. mit.edu Computational screening can help predict the properties of new derivatives, accelerating the design of new catalysts, drugs, and materials, and guiding synthetic efforts toward the most promising candidates.

Chemical Biology: This field will be crucial for exploring the interactions of this compound within living systems. By using this compound as a chemical probe, researchers can investigate biological pathways, identify new drug targets, and better understand the mechanisms of disease. mit.edu

Nanotechnology and Materials Science: The integration of this compound with nanomaterials, such as carbon dots or graphene oxide, can lead to hybrid materials with synergistic properties. nih.govnih.gov These materials could combine the sensing capabilities of the boronic acid and the unique physical properties of the nanomaterial for advanced applications in bioimaging, diagnostics, and catalysis. nih.gov

By fostering research at the nexus of organic synthesis, catalysis, medicinal chemistry, materials science, and computational science, the scientific community can overcome the challenges and fully realize the promising future of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing (2-Methyl-6-quinolinyl)boronic acid?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling, where the quinoline scaffold is functionalized with a boronic acid group. Key steps include:

- Halogenation : Bromination at the 6-position of 2-methylquinoline (analogous to the bromination step in ).

- Protection : Use of pinacol or ethylene glycol to protect the boronic acid moiety during synthesis to prevent trimerization (common in boronic acid chemistry, as noted in and ).

- Coupling : Reaction with a boronate ester under palladium catalysis. Purification via column chromatography (MeOH:DCM gradients) ensures removal of unreacted intermediates .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm structural integrity and boron environment (e.g., shifts near δ 30 ppm for boronic acids) .

- Mass Spectrometry : MALDI-MS or ESI-MS with derivatization (e.g., using 2,5-dihydroxybenzoic acid to stabilize boronic acids) avoids dehydration artifacts .

- LC-MS/MS : Quantifies trace impurities (e.g., residual boronic acid intermediates) at ppm levels, validated per ICH guidelines .

Q. How does this compound interact with diols, and what factors influence binding affinity?

- Methodological Answer :

- Thermodynamic Analysis : Measure binding constants () via fluorescence titration or NMR in buffered aqueous solutions (pH 7.4). Affinity depends on diol pKa, steric hindrance, and boronic acid Lewis acidity .

- Structural Optimization : Electron-withdrawing groups on the quinoline ring enhance boronic acid acidity, improving binding to cis-diols like glucose or catechols .

Advanced Research Questions

Q. How can the kinetics of diol binding be studied for this compound?

- Methodological Answer :

- Stopped-Flow Spectroscopy : Rapid mixing of boronic acid and diol solutions allows measurement of (association rate) and (dissociation rate). For example, fructose binds faster () than glucose due to favorable stereoelectronic effects .

- Data Interpretation : Plot pseudo-first-order rate constants vs. diol concentration to extract kinetic parameters. A representative dataset is shown below:

| Diol | () | () |

|---|---|---|

| D-Fructose | ||

| D-Glucose |

Q. What strategies enhance the therapeutic potential of this compound in drug discovery?

- Methodological Answer :

- Proteasome Inhibition : Design peptidomimetics mimicking natural substrates (e.g., β-lactamase or proteasome inhibitors) by conjugating the boronic acid to peptide backbones .

- Bioisosteric Replacement : Substitute carboxylic acid groups with boronic acid to improve target engagement (e.g., Bortezomib’s Thr1Oγ binding in the 20S proteasome) .

- In Vivo Stability : Use prodrugs (e.g., boronate esters) to enhance bioavailability, followed by enzymatic hydrolysis in target tissues .

Q. How can this compound be integrated into optical or electrochemical biosensors?

- Methodological Answer :

- Fluorescent Sensors : Conjugate with fluorophores (e.g., anthracene) to create FRET-based systems. Binding-induced changes in fluorescence intensity or wavelength report diol concentration .

- Electrochemical Detection : Immobilize on gold electrodes functionalized with self-assembled monolayers (SAMs). Redox-active boronic acid-diol complexes alter capacitance or electron transfer rates .

Q. What computational approaches optimize the design of this compound derivatives?

- Methodological Answer :

- QSAR Modeling : Use Mordred descriptors (e.g., topological polar surface area, logP) to correlate structure with binding affinity or solubility. PCA and k-means clustering identify optimal substituents for diverse applications .

- Molecular Dynamics (MD) : Simulate boronic acid-diol interactions in explicit solvent to predict binding modes and residence times .

Q. How are stability challenges addressed during synthesis and storage?

- Methodological Answer :

- Trimerization Prevention : Store as pinacol esters or under inert atmosphere. Revert to free boronic acid via acid hydrolysis before use .

- Impurity Control : Monitor residual solvents (e.g., THF) and boronic acid dimers via LC-MS/MS with MRM transitions (e.g., m/z 251 → 153 for methyl phenyl boronic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.